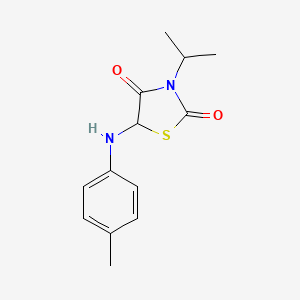

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the thiazolidine-2,4-dione class, which is known for its diverse biological activities and applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

Tzd analogues are known to interact with their targets, leading to improved insulin resistance in the case of ppar-γ receptor activation . In terms of antimicrobial action, they inhibit cytoplasmic Mur ligases .

Biochemical Pathways

Tzd analogues are known to affect the insulin signaling pathway through their interaction with the ppar-γ receptor . They also affect the bacterial cell wall synthesis pathway through their inhibition of cytoplasmic Mur ligases .

Pharmacokinetics

In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which would impact their bioavailability.

Result of Action

Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . They also possess mild anticancer potential .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione are not well-documented in the literature. Thiazolidine motifs, which are present in this compound, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that thiazolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiazolidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isopropylamine with p-tolylisothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine-2,4-dione derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for conditions such as diabetes and inflammation.

Industry: Utilized in the development of new materials and chemical processes

Comparación Con Compuestos Similares

Similar Compounds

3-Phenyl-5-(p-tolylamino)thiazolidine-2,4-dione: Similar in structure but with a phenyl group instead of an isopropyl group.

3-p-Tolyl-5-(p-tolylamino)thiazolidine-2,4-dione: Contains a p-tolyl group at both positions 3 and 5.

Uniqueness

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties, potentially leading to different biological activities and applications compared to its analogs.

Actividad Biológica

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of isopropylamine with p-tolylisothiocyanate to form a thiourea intermediate. This intermediate is cyclized with chloroacetic acid under basic conditions to yield the thiazolidine derivative. The compound has a molecular weight of 264.35 g/mol and features a thiazolidine core that is crucial for its biological activity .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549). The compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity against these cancer types .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 46.4 |

| HepG2 (Liver Cancer) | 32.5 |

| A549 (Lung Cancer) | 28.0 |

The primary mechanism through which this compound exerts its anticancer effects involves the inhibition of tyrosine kinases, specifically VEGFR-2 and EGFR. By binding to the active sites of these kinases, it disrupts angiogenesis and cell proliferation pathways that are critical for tumor growth and metastasis .

Biochemical Pathways Affected:

- Angiogenesis: Inhibition of VEGFR-2 reduces new blood vessel formation.

- Cell Proliferation: Inhibition of EGFR disrupts signaling pathways essential for cancer cell survival and replication.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may possess antibacterial properties against various strains, although detailed studies are still required to establish its efficacy and mechanism in this regard.

Antioxidant Effects

The compound also shows promise as an antioxidant agent. Its structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Study : A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidine-2,4-dione exhibited significant anticancer activity compared to standard chemotherapeutics. The study emphasized the importance of structural modifications in enhancing biological activity .

- In Silico Studies : Computational docking studies have shown that this compound binds favorably to target proteins involved in cancer progression. These studies provide insights into how structural characteristics influence binding affinity and biological activity .

- Pharmacokinetics : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution properties, which are essential for its therapeutic effectiveness in vivo.

Propiedades

IUPAC Name |

5-(4-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-9(3)5-7-10/h4-8,11,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKKOGGIJYRSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.